molecular formula C26H24FN3O4 B2541095 N-(2-fluorophenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide CAS No. 932358-68-4

N-(2-fluorophenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide

Cat. No. B2541095
M. Wt: 461.493
InChI Key: WPSCEHPYEFTQDE-UHFFFAOYSA-N
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Description

The compound "N-(2-fluorophenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide" is a complex molecule that may have potential biological activity due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with biological activities, such as anti-cancer and anticonvulsant properties.

Synthesis Analysis

In the first paper, the synthesis of a series of compounds with potential anti-cancer activity is described. These compounds are designed to inhibit methionine synthase (MetS), an enzyme over-expressed in certain tumor cells. The synthesis involves dicyclohexylcarbodiimide (DCC) and azide coupling methods, which are common techniques in the synthesis of complex organic molecules. This suggests that similar methods could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The second paper provides an analysis of the molecular structure of related compounds, which are functionalized amino acid anticonvulsants. The crystal structure analysis reveals the conformation of the acetamidoacetamide moiety and the interplanar angles between amide groups. Such structural information is crucial for understanding the molecular interactions and stability of similar compounds, including the one of interest .

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of "N-(2-fluorophenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide," the synthesis paper indicates that the compounds synthesized can interact with the MTHF binding domain of MetS. This implies that the compound may also undergo specific chemical reactions or interactions with biological targets, which could be elucidated through similar docking studies .

Physical and Chemical Properties Analysis

The anticonvulsant compounds discussed in the second paper exhibit specific hydrogen bonding patterns and thermal behavior, which contribute to their physical properties and biological activity. By analogy, the physical and chemical properties of "N-(2-fluorophenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide" could be influenced by its own hydrogen bonding capabilities and molecular conformation, which would be important for its solubility, stability, and reactivity .

Scientific Research Applications

Structural and Binding Properties

The structural aspects of amide-containing isoquinoline derivatives have been studied, with findings that certain compounds form gels or crystalline solids upon treatment with various acids. These compounds exhibit fluorescence emission characteristics that vary based on their protonation state and interactions with other molecules, indicating potential applications in fluorescence-based assays and imaging techniques (Karmakar, Sarma, & Baruah, 2007).

Antimalarial Activity

A series of compounds related to the quinolinylamino and acetamido derivatives have been synthesized and evaluated for their antimalarial properties. These studies revealed a correlation between the chemical structure of the phenyl ring substituents and antimalarial potency, suggesting the potential of such compounds in the development of new antimalarial drugs (Werbel et al., 1986).

Metabolism in Liver Microsomes

Research has been conducted on the metabolism of chloroacetamide herbicides and their metabolites in liver microsomes of humans and rats. These studies provide insights into the metabolic pathways involved and the role of specific cytochrome P450 isoforms, which could be relevant for understanding the metabolism of related chemical compounds (Coleman et al., 2000).

Imaging of Translocator Protein

18F-labeled PET ligands related to quinoline derivatives have been evaluated for their potential in imaging translocator protein (TSPO) expression in the brain, particularly in the context of brain injuries. Such studies suggest the utility of these compounds in neuroimaging and the study of neuroinflammation (Yui et al., 2010).

Antibacterial Properties

Novel quinolone compounds have been synthesized and tested for their antibacterial activities against a range of pathogens, including resistant strains. These findings indicate the potential application of such compounds in the development of new antibacterial agents (Kuramoto et al., 2003).

properties

IUPAC Name

N-(2-fluorophenyl)-2-[7-methoxy-3-[(4-methoxyanilino)methyl]-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O4/c1-33-20-11-8-19(9-12-20)28-15-18-13-17-7-10-21(34-2)14-24(17)30(26(18)32)16-25(31)29-23-6-4-3-5-22(23)27/h3-14,28H,15-16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSCEHPYEFTQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide

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